molecular formula C50H52FeP2 B6288918 Walphos SL-W009-1 CAS No. 494227-33-7

Walphos SL-W009-1

Cat. No.: B6288918
CAS No.: 494227-33-7
M. Wt: 770.7 g/mol
InChI Key: IDRVINOGJFWZOP-CHKASDEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Walphos SL-W009-1 is a chiral diphosphine ligand that belongs to the Walphos family of ligands. These ligands are known for their application in asymmetric hydrogenation reactions, which are crucial in the synthesis of enantiomerically pure compounds. The Walphos ligands are characterized by their ferrocenyl backbone, which provides both stability and unique electronic properties.

Mechanism of Action

Target of Action

Walphos SL-W009-1 and Walphos SL-W009-2, also known as ®-(+)-1-[®-2-(2’-Di(3,5-xylyl)phosphinophenyl)ferrocenyl]ethyldi(3,5-xylyl)phosphine, are part of the Walphos ligand family . These compounds primarily target alkenes and ketones in their role as ligands for hydrogenation catalysts .

Mode of Action

These compounds interact with their targets through a process known as asymmetric hydrogenation . This process involves the addition of hydrogen (H2) across a double bond of the alkenes and ketones, resulting in the formation of new compounds. The Walphos ligands facilitate this reaction by acting as a chiral auxiliary, which allows the reaction to proceed in a way that preferentially produces one enantiomer over the other .

Biochemical Pathways

The asymmetric hydrogenation of alkenes and ketones facilitated by Walphos ligands affects the metabolic pathways of these compounds. The resulting changes can lead to the production of different metabolites, potentially impacting various biological processes. For example, one of the Walphos ligands was used in the hydrogenation of 2-methylcinnamic acid, resulting in the formation of ®-2-methyl-3-phenylpropanoic acid .

Pharmacokinetics

Their primary role is to facilitate chemical reactions, after which they may be recovered and reused .

Result of Action

The action of this compound and Walphos SL-W009-2 results in the enantioselective synthesis of various compounds. For instance, one of the Walphos ligands was used to transform 2,4-pentanedione quantitatively and diastereoselectively into (S,S)-2,4-pentanediol with 98% enantiomeric excess .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Walphos SL-W009-1 involves a multi-step process. The backbone of the ligand is constructed through a Negishi coupling reaction between ®-1-(N,N-dimethylamino)ethylferrocene and (S)-2-bromoiodoferrocene. This reaction results in an intermediate compound, which is then converted into the final ligand with a C2-symmetric biferrocene-2,2-diyl backbone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The key steps include the preparation of the ferrocenyl backbone and the introduction of phosphine groups. The process is optimized for high yield and purity, ensuring the ligand’s effectiveness in catalytic applications.

Scientific Research Applications

Walphos SL-W009-1 has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in catalytic asymmetric hydrogenation reactions, which are essential for the synthesis of chiral compounds.

    Biology: The ligand’s ability to produce enantiomerically pure compounds makes it valuable in the synthesis of biologically active molecules.

    Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: This compound is employed in the production of fine chemicals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Walphos SL-W009-1 is unique due to its specific ferrocenyl backbone and the electronic properties it imparts to the ligand. This uniqueness contributes to its high enantioselectivity and efficiency in catalytic reactions .

Properties

InChI

InChI=1S/C45H47P2.C5H5.Fe/c1-29-17-30(2)22-38(21-29)46(39-23-31(3)18-32(4)24-39)37(9)42-14-12-15-43(42)44-13-10-11-16-45(44)47(40-25-33(5)19-34(6)26-40)41-27-35(7)20-36(8)28-41;1-2-4-5-3-1;/h10-28,37H,1-9H3;1-5H;/t37-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRVINOGJFWZOP-CHKASDEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC=C2C3=CC=C[C]3C(C)P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C.C1=C[CH]C=C1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC=C2C3=CC=C[C]3[C@@H](C)P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C.C1=C[CH]C=C1.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H52FeP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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